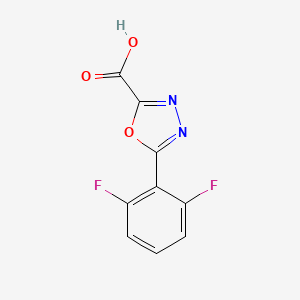

5-(2,6-Difluorophenyl)-1,3,4-oxadiazole-2-carboxylic acid

CAS No.:

Cat. No.: VC17713478

Molecular Formula: C9H4F2N2O3

Molecular Weight: 226.14 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H4F2N2O3 |

|---|---|

| Molecular Weight | 226.14 g/mol |

| IUPAC Name | 5-(2,6-difluorophenyl)-1,3,4-oxadiazole-2-carboxylic acid |

| Standard InChI | InChI=1S/C9H4F2N2O3/c10-4-2-1-3-5(11)6(4)7-12-13-8(16-7)9(14)15/h1-3H,(H,14,15) |

| Standard InChI Key | RRKYWEKFWZNMRE-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC(=C(C(=C1)F)C2=NN=C(O2)C(=O)O)F |

Introduction

Chemical Identity and Structural Features

The 1,3,4-oxadiazole core is a five-membered aromatic heterocycle containing two nitrogen atoms and one oxygen atom. The substitution pattern at the 2- and 5-positions significantly influences the compound’s electronic properties and biological interactions. In this derivative:

-

2,6-Difluorophenyl group: Positioned at the 5th carbon of the oxadiazole ring, this substituent introduces electron-withdrawing fluorine atoms at the ortho positions of the phenyl ring. This configuration enhances the molecule’s lipophilicity and metabolic stability compared to non-fluorinated analogs .

-

Carboxylic acid moiety: The 2-carboxylic acid group contributes to hydrogen-bonding capabilities, making the molecule amenable to salt formation or derivatization via esterification/amidation .

Molecular Formula:

Molecular Weight: 257.16 g/mol (calculated).

Synthesis and Structural Analogues

While no explicit synthesis route for 5-(2,6-difluorophenyl)-1,3,4-oxadiazole-2-carboxylic acid is documented, analogous compounds provide insight into plausible methodologies:

Cyclocondensation Strategies

1,3,4-Oxadiazoles are typically synthesized via cyclodehydration of diacylhydrazides using reagents like phosphorus oxychloride or sulfuric acid . For example:

-

Hydrazide formation: Reacting 2,6-difluorobenzoyl chloride with hydrazine hydrate yields the corresponding diacylhydrazide.

-

Cyclization: Treatment with POCl₃ or H₂SO₄ induces ring closure to form the oxadiazole core .

-

Carboxylic acid introduction: Oxidation of a methyl group or hydrolysis of a nitrile/ester precursor could introduce the carboxylic acid functionality .

Key Analogues

-

5-Phenyl-1,3,4-oxadiazole-2-carboxylic acid (CAS 99066-76-9): Shares the carboxylic acid group but lacks fluorination .

-

5-(2,3-Difluorophenyl)-1,2,4-oxadiazole-3-carboxylic acid (CAS 1334148-83-2): Demonstrates how fluorophenyl substitution enhances antifungal activity .

-

5-(2,6-Difluorophenyl)-3-phenyl-1,2,4-oxadiazole (ChemDiv D041-0141): Highlights the impact of 2,6-difluorophenyl groups on logP (4.01) and polar surface area (31.64 Ų) .

Physicochemical Properties

| Property | Value/Description | Source Analogue |

|---|---|---|

| logP | ~3.8–4.2 (estimated) | |

| Aqueous Solubility | Low (logS ≈ -4.5) | |

| pKa | ~2.5–3.0 (carboxylic acid) | |

| Hydrogen Bonding | 3 acceptors, 1 donor | Computed Descriptors |

The fluorine atoms and oxadiazole ring create a dipole moment of ~4.5 D, enhancing interactions with hydrophobic protein pockets .

Biological Activity and Mechanisms

Antibacterial and Antiviral Applications

-

Triazole-oxadiazole hybrids inhibit bacterial DNA gyrase (IC₅₀ = 1.2–3.8 μM) .

-

The carboxylic acid group may chelate metal ions essential for viral protease function, though this requires experimental validation.

Future Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume